Linalyl propionate

Description

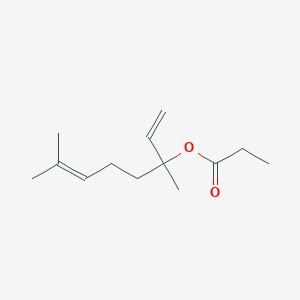

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQIIHCCEMGYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047574 | |

| Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless or almost colourless liquid with a fresh, floral, sweet, fruity, pear-like odour | |

| Record name | Linalyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 10.00 mm Hg | |

| Record name | Linalyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/L @ 20 °C (exp), soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, 1 ml in 7 ml 70% alcohol; 1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | Linalyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.893-0.902 | |

| Record name | Linalyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

144-39-8 | |

| Record name | Linalyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-yl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI845A018T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linalyl propionate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of linalyl propionate (B1217596), a monoterpenoid ester valued for its characteristic fragrance and flavor. This document covers its core chemical properties, synthesis, potential biological activities, and safety data, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

Linalyl propionate, also known as 3,7-dimethylocta-1,6-dien-3-yl propanoate, is a naturally occurring ester found in various essential oils, including those of sweet orange, lemon, bergamot, lavender, and sage.[1] It is characterized as a colorless to pale yellow liquid with a sweet, floral, and fruity aroma reminiscent of bergamot and black currant.[2][3]

Quantitative Data Summary

The key chemical and physical properties of linalyl propionate are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 144-39-8 | [1][2][4] |

| Molecular Formula | C₁₃H₂₂O₂ | [1][2][4] |

| Molecular Weight | 210.31 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 115 °C at 10 mmHg 223 °C (433.4 °F) | [1][2] [1] |

| Melting Point | -20 °C (-4 °F) | [1] |

| Density | 0.893 - 0.902 g/mL at 25 °C | [1][5] |

| Refractive Index | 1.449 - 1.454 at 20 °C | [1][5] |

| Flash Point | 97 °C (206.6 °F) - closed cup 101 °C (213.8 °F) | [6] [1] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils; slightly soluble in propylene (B89431) glycol; insoluble in glycerin. | [2] |

| LogP | 4.9 | [1][2] |

| FEMA Number | 2645 | [1][5] |

Synthesis and Experimental Protocols

Linalyl propionate is primarily synthesized through the esterification of linalool (B1675412). This reaction can be carried out using several methods, typically involving either an acid or an anhydride (B1165640) of propionic acid.

General Synthesis Pathway

The most common synthetic route is the reaction of linalool with propionic anhydride, often in the presence of a catalyst to improve reaction efficiency.[7] Alternatively, propionic acid can be used with a strong acid catalyst like sulfuric acid.[1]

Experimental Protocol: Esterification with Propionic Anhydride

While a standardized, universally adopted protocol is not available, the following methodology is derived from patent literature describing a high-yield synthesis.[7]

Materials:

-

Linalool (0.3 mol)

-

Propionic anhydride (0.45 mol)

-

4-dimethylaminopyridine (B28879) (catalyst, e.g., 0.13-0.25 g)

-

Three-necked flask (250 ml)

-

Stirrer

-

Heating mantle

-

Vacuum rectification apparatus

Procedure:

-

Charging the Reactor: In a 250 ml three-necked flask, add 46.2 g (0.3 mol) of linalool and 58.5 g (0.45 mol) of propionic anhydride.

-

Catalyst Addition: Add 0.13-0.25 g of 4-dimethylaminopyridine to the mixture.[7]

-

Reaction: The specifics of temperature and time are controlled to drive the reaction to completion. The patent suggests this method leads to high conversion efficiency (over 98%).[7]

-

Purification: After the reaction, the mixture contains linalyl propionate and the byproduct, propionic acid. The propionic acid is removed via continuous vacuum rectification.[7]

-

Product Isolation: The final product, linalyl propionate, is obtained after rectification with a purity of over 98%.[7]

Analytical Characterization

The purity and structure of the synthesized linalyl propionate should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any byproducts. The mass spectrum of linalyl propionate shows characteristic fragmentation patterns.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the ester.[4][5]

Biological Activity and Signaling Pathways

While linalyl propionate itself is not extensively studied for its biological activities beyond its use as a fragrance and flavoring agent, its parent compound, linalool, and the structurally similar ester, linalyl acetate (B1210297), have demonstrated notable effects. These findings suggest potential areas of investigation for linalyl propionate.

Antimicrobial Properties

Linalool has been shown to possess antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species.[3][8] Studies indicate that linalool can disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and inhibition of cellular respiration.[9][10] Linalyl propionate has also been noted for its potential antimicrobial properties, which may be of interest for various applications.[11]

Anti-inflammatory Activity and NF-κB Signaling

Research on linalool and linalyl acetate has shown that these compounds can exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In studies using lipopolysaccharide (LPS) to induce an inflammatory response in liver cells, linalool and linalyl acetate were found to down-regulate the phosphorylation of p65 and IκBα. This action inhibits the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like IL-6.[5] Given the structural similarity, it is plausible that linalyl propionate could exhibit similar activity.

Safety and Toxicology

Linalyl propionate is generally regarded as safe for its intended use in flavors and fragrances.[7] However, as with many chemical compounds, appropriate safety precautions should be taken during handling.

Hazard Identification and Precautionary Statements

The following table summarizes the hazard classifications and safety recommendations for linalyl propionate.

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |

| Acute Toxicity | Oral LD₅₀ (rat): > 5 g/kgDermal LD₅₀ (rabbit): > 5 g/kg |

Conclusion

Linalyl propionate is a well-characterized monoterpenoid ester with significant applications in the fragrance and flavor industries. Its synthesis via esterification of linalool is a straightforward process that can achieve high yields. While data on its specific biological activities are limited, the known anti-inflammatory and antimicrobial properties of its parent compound, linalool, suggest that linalyl propionate may hold similar potential, warranting further investigation into its effects on signaling pathways such as NF-κB. Standard laboratory safety protocols are sufficient for handling this compound, which exhibits low acute toxicity. This guide provides a foundational resource for professionals engaged in research and development involving linalyl propionate.

References

- 1. ScenTree - Linalyl propionate (CAS N° 144-39-8) [scentree.co]

- 2. NP-MRD: Showing NP-Card for Linalyl propionate (NP0045913) [np-mrd.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Linalyl propionate | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CN103159623A - Linalyl propionate preparation method - Google Patents [patents.google.com]

- 8. linalyl propionate, 144-39-8 [thegoodscentscompany.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]

- 12. Showing Compound Linalyl propionate (FDB002289) - FooDB [foodb.ca]

An In-depth Technical Guide to the Molecular Structure of Linalyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl propionate (B1217596) (CAS No. 144-39-8) is an acyclic monoterpenoid ester known for its characteristic fresh, fruity, and floral aroma, reminiscent of bergamot and lavender.[1][2] It is a key component in the fragrance and flavor industries and occurs naturally in various essential oils.[2] This document provides a comprehensive overview of the molecular structure of linalyl propionate, including its chemical and physical properties, spectroscopic characterization, and a detailed synthesis protocol. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physical Properties

Linalyl propionate is systematically named 3,7-dimethylocta-1,6-dien-3-yl propanoate.[3] It is formed from the esterification of the tertiary alcohol linalool (B1675412) with propionic acid. The molecule possesses two double bonds and a chiral center at the C3 position, though it is commonly used as a racemic mixture.[2]

Table 1: Chemical Identifiers for Linalyl Propionate

| Identifier | Value | Reference |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl propanoate | [3] |

| CAS Number | 144-39-8 | [4] |

| Molecular Formula | C₁₃H₂₂O₂ | [4][5] |

| Molecular Weight | 210.31 g/mol | [3] |

| SMILES | CCC(=O)OC(C)(CCC=C(C)C)C=C | [3][5] |

| InChI | InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3 | [3][5] |

| InChIKey | WAQIIHCCEMGYKP-UHFFFAOYSA-N | [3][5] |

Table 2: Physical and Chemical Properties of Linalyl Propionate

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, floral, fruity, reminiscent of bergamot | [1] |

| Boiling Point | 115 °C at 10 mmHg | [4] |

| Melting Point | -20 °C | [2] |

| Density | 0.895 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.452 | [4] |

| Solubility | Soluble in organic solvents; slightly soluble in water | [1] |

| Natural Occurrence | Found in essential oils of Sweet Orange, Lemon, Bergamot, Lavender, and Sage | [2] |

Molecular Structure and Visualization

The structure of linalyl propionate features a propanoate group esterified to the tertiary alcohol, linalool. The core structure is a 3,7-dimethyloctadiene chain.

Caption: 2D Molecular Structure of Linalyl Propionate.

Spectroscopic Data for Structural Elucidation

The molecular structure of linalyl propionate can be confirmed through various spectroscopic techniques. While full spectral data often requires access to specialized databases, the key expected characteristics and available data are summarized below.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of linalyl propionate results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ at m/z 210 is typically weak or absent. The major observed fragments are crucial for identification.

Table 3: Major Fragments in the Mass Spectrum of Linalyl Propionate

| m/z | Relative Intensity (%) | Putative Fragment |

| 93 | 99.99 | [C₇H₉]⁺ |

| 57 | 58.84 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 80 | 41.64 | [C₆H₈]⁺ |

| 41 | 34.34 | [C₃H₅]⁺ |

| 121 | 32.82 | [C₉H₁₃]⁺ |

Data sourced from PubChem CID 61098.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for detailing the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (~5.0-6.0 ppm), the methine proton on the double bond (~5.1 ppm), the methylene (B1212753) and methyl protons of the propionate group, and the various methyl and methylene groups of the linalyl backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (~174 ppm), the olefinic carbons (four signals between ~110-145 ppm), the quaternary carbon bearing the oxygen (~85 ppm), and the aliphatic carbons of the ethyl and terpene moieties.

Note: Detailed, assigned chemical shift data for linalyl propionate can be accessed through spectral databases such as SpectraBase.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of linalyl propionate is characterized by strong absorption bands indicative of its functional groups.

Table 4: Key IR Absorptions for Linalyl Propionate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1735 | C=O (Ester) | Stretching |

| ~1170 | C-O (Ester) | Stretching |

| ~3080, 1645, 920 | C=C-H (Vinyl) | C-H Stretch, C=C Stretch, Out-of-plane bend |

| ~2970-2850 | C-H (Aliphatic) | Stretching |

Note: Full FTIR spectra are available for viewing in databases from providers like Wiley (SpectraBase) and NIST.[3][6][8]

Experimental Protocols: Synthesis of Linalyl Propionate

Linalyl propionate is typically synthesized via the esterification of linalool. A high-yield method utilizes propionic anhydride (B1165640) with a catalyst.

Synthesis via Catalytic Esterification

This protocol is adapted from methodologies described in patent literature, which reports yields exceeding 85%.

Reaction Scheme:

Linalool + Propionic Anhydride --(Catalyst)--> Linalyl Propionate + Propionic Acid

Caption: High-efficiency synthesis workflow for Linalyl Propionate.

Methodology:

-

Apparatus: A three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

-

Reagents:

-

Linalool (46.2 g, 0.3 mol)

-

Propionic anhydride (58.5 g, 0.45 mol)

-

4-Dimethylaminopyridine (DMAP) (0.13 g, as catalyst)

-

-

Procedure: a. Charge the flask with propionic anhydride (58.5 g) and linalool (46.2 g). b. Add 4-dimethylaminopyridine (0.13 g) to the mixture while stirring. c. Heat the reaction mixture to a constant temperature between 30-50°C. d. Maintain the reaction with continuous stirring for 2-4 hours. Monitor the reaction progress using gas chromatography (GC). e. Upon completion (linalool conversion >98%), cool the mixture to room temperature. f. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize excess anhydride and propionic acid, followed by a wash with brine. g. Dry the organic layer over anhydrous sodium sulfate. h. Filter the drying agent and concentrate the crude product under reduced pressure. i. Purify the final product by vacuum distillation to obtain linalyl propionate with a purity of >98%.

Conclusion

This guide has detailed the fundamental molecular and structural characteristics of linalyl propionate, a commercially significant fragrance and flavor compound. The provided tables summarize its key chemical and physical data for easy reference. Spectroscopic data, including major mass spectrometric fragments and expected NMR and IR characteristics, have been outlined to aid in its identification and characterization. Furthermore, a detailed, high-yield synthesis protocol has been provided for laboratory-scale preparation. The included visualizations of its molecular structure and synthesis workflow serve to further clarify these concepts for research and development applications.

References

- 1. guidechem.com [guidechem.com]

- 2. scentree.co [scentree.co]

- 3. Linalyl propionate | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. PubChemLite - Linalyl propionate (C13H22O2) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of Linalyl Propionate (B1217596)

Introduction

Linalyl propionate (C₁₃H₂₂O₂) is an acyclic monoterpenoid ester, a chemical compound recognized for its characteristic sweet, floral, and fruity aroma, often reminiscent of bergamot, black currant, pear, and pineapple.[1] This fragrance and flavor agent is a constituent of various essential oils and is utilized in perfumery for creating bergamot and lily of the valley compositions, where it imparts a natural, sweet, and green facet.[1][2] It is the propanoate ester of linalool (B1675412). This technical guide provides a comprehensive overview of the natural occurrence of Linalyl propionate, its biosynthesis, and the experimental methodologies employed for its extraction, isolation, and identification from natural sources.

Natural Occurrence and Distribution

Linalyl propionate is found in a variety of aromatic plants, where it contributes to the complexity and character of their essential oils. Its presence has been reported in numerous species across different plant families. The laevorotatory (l-) form is notably present in lavender and sage.[1][2]

Key natural sources include:

-

Lavender (Lavandula species): Linalyl propionate is a recognized component of lavender essential oil, including species like Lavandula angustifolia (true lavender) and Lavandula × intermedia (lavandin).[2][3][4][5]

-

Sage (Salvia species): The l-form of Linalyl propionate is found in sage, particularly Clary Sage (Salvia sclarea).[2][6][7]

-

Citrus Fruits: It is present in the peel oils of several citrus fruits, including Sweet Orange (Citrus sinensis), Lemon (Citrus limon), Bergamot (Citrus bergamia), and Kumquat.[1][2][5]

-

Other notable sources: The compound has also been identified in green tea, cherimoya (Annona cherimola), soursop (Annona muricata), ginger rhizome (Zingiber officinale), hop oil, and the leaves of feverfew (Tanacetum parthenium).[1][5][8][9]

Quantitative Data on Linalyl Propionate Occurrence

The concentration of Linalyl propionate in essential oils can vary significantly based on the plant species, cultivar, geographical origin, harvesting time, and post-harvest processing methods like drying.[3][10] The following table summarizes reported quantitative data from various natural sources.

| Natural Source | Plant Species | Part Used | Concentration (% of Essential Oil) | Reference(s) |

| Lavender / Lavandin | Lavandula angustifolia, Lavandula × intermedia | Flowers | 5.3 - 14.1% | [3] |

| Lavender Cultivars | Lavandula angustifolia Mill. | Flowers | 1.0 - 10.0% (as a minor compound) | [11] |

| Lavender (French) | Lavandula angustifolia | Flowers | 0.12% | [5] |

| Lavender (Ukrainian Cultivar) | Lavandula angustifolia Mill. | Flowers | 0.06% | [12] |

| Bergamot Oil | Citrus bergamia | Peel | 0.013 - 0.066% | [5] |

| Feverfew | Tanacetum parthenium | Leaf | Trace amounts | [5] |

Biosynthesis of Linalyl Propionate

Linalyl propionate is a secondary metabolite synthesized in plants. Its biosynthesis involves two main stages: the formation of its precursor, linalool, via the terpenoid pathway, and the subsequent esterification of linalool.

-

Linalool Synthesis: Linalool is synthesized through the mevalonic acid (MVA) pathway. The process begins with acetyl-CoA and proceeds through key intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[13] These five-carbon units are condensed to form the ten-carbon geranyl pyrophosphate (GPP). In plants like basil, GPP is isomerized to linalyl pyrophosphate, which is then hydrolyzed to form linalool.[13]

-

Esterification: The final step is the formation of the ester. Linalyl propionate is synthesized via an esterification reaction between linalool and a propionyl donor, such as propionic acid or propionic anhydride, a reaction that can be catalyzed by enzymes within the plant cell.[1][2]

Experimental Protocols

The extraction, isolation, and identification of Linalyl propionate from plant matrices require a multi-step approach involving sophisticated analytical techniques.

Extraction of Essential Oils

The initial step involves extracting the volatile essential oil from the raw plant material. Several methods are employed, with the choice depending on the stability of the compounds and the nature of the plant matrix.[14][15]

-

Hydrodistillation and Steam Distillation: These are the most common methods for extracting essential oils from aromatic plants like lavender and sage.

-

Protocol (General):

-

The plant material (e.g., fresh or dried flowers) is placed in a still.

-

For hydrodistillation, the material is submerged in water and boiled. For steam distillation, live steam is passed through the material.

-

The heat and steam cause the plant's aromatic glands to rupture, releasing the volatile essential oil.

-

The steam, carrying the volatile compounds, is passed into a condenser.

-

The condensate (a mixture of water and essential oil) is collected in a separator (e.g., a Florentine flask).

-

Due to their immiscibility and different densities, the essential oil separates from the aqueous layer (hydrosol) and can be collected.

-

-

-

Solvent Extraction: For heat-sensitive materials or to obtain a more complete aromatic profile, solvent extraction is used.

-

Protocol (General):

-

Plant material is macerated with a volatile solvent (e.g., hexane (B92381), ethanol).

-

The solvent penetrates the plant matrix, dissolving the desired compounds.[14]

-

The resulting solution (miscella) is filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract known as a concrete (if a non-polar solvent is used) or a tincture (if ethanol (B145695) is used).

-

-

-

Advanced Extraction Techniques: Modern methods offer higher efficiency and reduced extraction times.[14]

-

Supercritical Fluid Extraction (SFE): Uses supercritical CO₂ as a solvent, which is non-toxic and easily removed.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[14]

-

Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration.[14]

-

Isolation and Purification

While the essential oil itself can be analyzed directly, isolation of individual components like Linalyl propionate for structural elucidation or bioactivity testing requires chromatographic techniques.

-

Column Chromatography (CC): This is a fundamental preparative technique for separating compounds from a complex mixture.

-

Protocol (General):

-

A glass column is packed with a stationary phase (e.g., silica (B1680970) gel or alumina).

-

The crude essential oil extract is loaded onto the top of the column.

-

A mobile phase (a single solvent or a gradient of solvents with increasing polarity) is passed through the column.

-

Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

-

Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the target compound.

-

-

Identification and Quantification

Hyphenated analytical techniques are the gold standard for the identification and quantification of volatile compounds in essential oils.[16][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used method for analyzing essential oil composition.[12][18]

-

Protocol (General):

-

Sample Preparation: The essential oil is diluted in an appropriate solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, where it is vaporized at a high temperature (e.g., 250°C).[19]

-

Separation (GC): The vaporized sample is carried by an inert gas (e.g., Helium) through a long, thin capillary column coated with a stationary phase. Compounds separate based on their volatility and interaction with the stationary phase. A typical temperature program might start at a low temperature (e.g., 60-100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute less volatile compounds.[19]

-

Detection (MS): As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Identification: Linalyl propionate is identified by comparing its retention time and mass spectrum to those of a known standard or by matching its mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

-

Quantification: The relative percentage of Linalyl propionate is determined by integrating the area of its peak in the total ion chromatogram and expressing it as a percentage of the total peak areas.

-

-

References

- 1. Page loading... [guidechem.com]

- 2. ScenTree - Linalyl propionate (CAS N° 144-39-8) [scentree.co]

- 3. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linalyl propionate: Significance and symbolism [wisdomlib.org]

- 5. linalyl propionate, 144-39-8 [thegoodscentscompany.com]

- 6. purodem.com [purodem.com]

- 7. aromaweb.com [aromaweb.com]

- 8. Linalyl propionate | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NP-MRD: Showing NP-Card for Linalyl propionate (NP0045913) [np-mrd.org]

- 10. Essential Oil Composition of Lavender (Lavandula angustifolia Mill.) at Various Plantation Ages and Growth Stages in the Mediterranean Region | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 11. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 12. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. mdpi.com [mdpi.com]

- 19. CN103159623A - Linalyl propionate preparation method - Google Patents [patents.google.com]

The Molecular Architecture of Scent: A Technical Guide to the Biosynthesis of Linalyl Propionate in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Linalyl propionate (B1217596), a monoterpene ester, is a significant contributor to the characteristic aroma of numerous aromatic plants, including lavender and sage. Its pleasant, fruity-floral scent has led to its widespread use in the fragrance, cosmetic, and food industries. Beyond its olfactory appeal, linalyl propionate and its precursor, linalool (B1675412), exhibit a range of pharmacological activities, including anti-inflammatory and sedative effects, making them compounds of interest for therapeutic development. This technical guide provides a comprehensive overview of the biosynthetic pathway of linalyl propionate in plants, detailing the enzymatic machinery, precursor molecules, and regulatory aspects. The document includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic pathway and experimental workflows to facilitate further research and application in drug discovery and biotechnology.

Introduction

The diversity of specialized metabolites in plants is a vast resource for the discovery of novel bioactive compounds. Among these, volatile organic compounds (VOCs) play crucial roles in plant-environment interactions and are of significant commercial interest. Linalyl propionate belongs to the class of acyclic monoterpenoids and is responsible for the desirable aromatic profiles of many plants, including sweet orange, lemon, and bergamot.[1] Understanding the enzymatic processes that govern the formation of such esters is fundamental for the metabolic engineering of scent production in plants and for the biotechnological production of these valuable compounds. This guide delineates the current scientific understanding of the linalyl propionate biosynthesis pathway, providing a technical resource for its study and exploitation.

The Biosynthetic Pathway of Linalyl Propionate

The biosynthesis of linalyl propionate in plants is a two-step enzymatic process that occurs within specialized plant tissues, such as the glandular trichomes of leaves and flowers. The pathway begins with the formation of the terpene alcohol, linalool, which is subsequently esterified to yield linalyl propionate.

Step 1: The Genesis of Linalool from Geranyl Pyrophosphate

The precursor to all monoterpenes, geranyl pyrophosphate (GPP), is the starting point for linalool synthesis. GPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] The key enzyme in the formation of linalool is Linalool Synthase (LINS) , a member of the terpene synthase (TPS) family of enzymes.[3]

-

Reaction: Geranyl Pyrophosphate (GPP) → (S)-(+)-Linalool + Diphosphate

-

Enzyme: Linalool Synthase (LINS)

-

Cofactors: Divalent metal ions, typically Mg²⁺ or Mn²⁺.

The stereochemistry of the linalool produced is dependent on the specific LINS enzyme. For instance, in peach, the PpTPS3 enzyme has been shown to predominantly produce (S)-(+)-linalool.[3]

Step 2: The Esterification of Linalool to Linalyl Propionate

The final and defining step in the biosynthesis of linalyl propionate is the esterification of linalool. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which belongs to the large and diverse BAHD superfamily of acyltransferases.[4][5] These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. In the case of linalyl propionate synthesis, the substrates are linalool and propionyl-CoA.

-

Reaction: Linalool + Propionyl-CoA → Linalyl Propionate + Coenzyme A

-

Enzyme: Alcohol Acyltransferase (AAT)

-

Acyl Donor: Propionyl-Coenzyme A (Propionyl-CoA)

-

Alcohol Acceptor: Linalool

While the general enzymatic class responsible for this reaction is known, a specific AAT that synthesizes linalyl propionate has not yet been isolated and characterized from any plant species. However, numerous AATs from various plants have demonstrated a broad substrate specificity, including the ability to utilize terpene alcohols.[6] It is therefore highly probable that a yet-to-be-identified AAT is responsible for this conversion in vivo.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of linalyl propionate.

Quantitative Data

While specific kinetic data for an enzyme that synthesizes linalyl propionate is not yet available in the literature, data from characterized AATs with activity towards other terpene alcohols can provide valuable insights. The following table summarizes representative kinetic parameters for plant AATs with various alcohol and acyl-CoA substrates. This data highlights the broad substrate acceptance of these enzymes.

| Enzyme Source | Enzyme Name | Alcohol Substrate | Acyl-CoA Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Clarkia breweri | BEBT | Benzyl alcohol | Benzoyl-CoA | 46.8 | - | - | D'Auria et al. (2002) |

| Lithospermum erythrorhizon | LeDAT1 | Geraniol | Acetyl-CoA | 110 | 0.22 | 2000 | Takanashi et al. (2019) |

| Fragaria x ananassa | SAAT | Geraniol | Acetyl-CoA | 5.5 | - | - | Aharoni et al. (2000) |

| Fragaria x ananassa | SAAT | Nerol | Acetyl-CoA | 8.8 | - | - | Aharoni et al. (2000) |

| Malus x domestica | MdAAT1 | Hexanol | Acetyl-CoA | 130 | 0.04 | 308 | Souleyre et al. (2005) |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of linalyl propionate.

Heterologous Expression and Purification of a Candidate Alcohol Acyltransferase

This protocol describes the expression of a candidate AAT gene in Escherichia coli and subsequent purification of the recombinant protein.

Logical Workflow Diagram:

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce linalyl propionate (e.g., flowers, leaves) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Cloning: The open reading frame (ORF) of the candidate AAT gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into a suitable E. coli expression vector, such as pET-28a, which often includes an N- or C-terminal polyhistidine (His) tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The purified AAT is then eluted with an elution buffer containing a higher concentration of imidazole. The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Alcohol Acyltransferase Activity

This protocol outlines a method to determine the enzymatic activity of the purified AAT with linalool and propionyl-CoA as substrates.

Methodology:

-

Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 10% (v/v) glycerol, 100 µM linalool, 50 µM propionyl-CoA, and an appropriate amount of purified AAT enzyme (e.g., 1-5 µg).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of a solvent suitable for extracting the non-polar linalyl propionate, such as hexane (B92381) or dichloromethane, containing an internal standard (e.g., nonyl acetate) for quantification. The mixture is vortexed and then centrifuged to separate the phases.

-

Analysis: The organic phase containing the linalyl propionate is carefully collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The amount of product formed is quantified by comparing the peak area of linalyl propionate to that of the internal standard.

A common alternative for detecting AAT activity is a spectrophotometric assay that measures the release of free Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.[7] A radiolabeled assay using [¹⁴C]-acetyl-CoA (or custom synthesized [¹⁴C]-propionyl-CoA) is also a highly sensitive method.[8][9]

Quantification of Linalyl Propionate in Plant Tissues

This protocol describes the extraction and quantification of linalyl propionate from plant material using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[10]

Methodology:

-

Sample Preparation: A known weight of fresh or frozen plant tissue (e.g., 0.5-1.0 g) is placed in a headspace vial. An internal standard is added. To enhance the release of volatiles, a saturated NaCl solution can be added.

-

Headspace Solid-Phase Microextraction (HS-SPME): The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., PDMS/DVB) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is then desorbed in the hot injection port of a GC-MS system. The separation of compounds is achieved on a suitable capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Quantification: Linalyl propionate is identified based on its retention time and mass spectrum compared to an authentic standard. Quantification is performed by creating a calibration curve using known concentrations of the linalyl propionate standard.

Conclusion and Future Perspectives

The biosynthesis of linalyl propionate in plants is a fascinating example of the intricate metabolic pathways that generate the vast diversity of natural products. While the general enzymatic steps are understood, with Linalool Synthase and Alcohol Acyltransferases playing pivotal roles, further research is required to identify and characterize the specific AAT responsible for the final esterification step. The isolation and kinetic characterization of this enzyme will be crucial for a complete understanding of the pathway and for its effective manipulation in metabolic engineering applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these investigations, ultimately enabling the enhanced production of this valuable aromatic compound for various industrial and therapeutic applications. The continued exploration of plant metabolomes, coupled with advances in synthetic biology and enzyme engineering, holds great promise for the sustainable production of linalyl propionate and other high-value natural products.

References

- 1. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform | bioRxiv [biorxiv.org]

- 8. [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of Linalyl propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl propionate (B1217596) (CAS No. 144-39-8) is an organic compound classified as an acyclic monoterpenoid and a carboxylic acid ester.[1][2] It is a colorless to pale yellow liquid known for its characteristic fresh, floral, and sweet fruity odor, often reminiscent of bergamot, pear, and pineapple.[3][4] This pleasant aroma has led to its widespread use as a fragrance ingredient in perfumes, cosmetics, soaps, and as a flavoring agent in the food industry.[3][5] Linalyl propionate is synthesized through the esterification of linalool (B1675412) with propionic acid or its derivatives.[4][6] This technical guide provides a comprehensive overview of the physical and chemical properties of linalyl propionate, detailed experimental protocols for their determination, and workflows for its synthesis and analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Linalyl propionate are summarized in the table below, providing a clear reference for its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂O₂ | [3][7][8][9] |

| Molecular Weight | 210.31 g/mol | [3][4][8] |

| Appearance | Colorless liquid | [3][7] |

| Odor | Sweet, floral, fruity, pear-like | [3][4] |

| Boiling Point | 223°C (433.4°F) at 760 mmHg115°C at 10 mmHg | [4][7][8][9] |

| Density | 0.895 g/mL at 25°C | [4][8][9][10] |

| Refractive Index | n20/D 1.452 | [4][8][9][10] |

| Flash Point | 101°C (213.8°F) | [7][8] |

| Solubility | Soluble in alcohol and most fixed oils; slightly soluble in water.[5][9] | |

| Log P (Octanol-Water Partition Coefficient) | 4.9 | [7] |

| CAS Number | 144-39-8 | [3][4][7][8] |

| FEMA Number | 2645 | [3][4][8] |

Experimental Protocols

This section details the methodologies for the synthesis of linalyl propionate and the determination of its key physical and chemical properties. While specific experimental reports for this compound are often proprietary, the following protocols represent standard and widely accepted methods in chemical analysis and synthesis.

Synthesis of Linalyl Propionate via Esterification

Linalyl propionate is commonly synthesized by the esterification of linalool with propionic anhydride (B1165640), often using a catalyst to improve reaction efficiency.[4][6]

Materials and Equipment:

-

Linalool (C₁₀H₁₈O)

-

Propionic anhydride ((CH₃CH₂CO)₂O)

-

4-dimethylaminopyridine (B28879) (DMAP) or another suitable acid catalyst (e.g., sulfuric acid)[7][11]

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add linalool.

-

Slowly add propionic anhydride to the flask while stirring. The molar ratio of propionic anhydride to linalool is typically between 1.5:1 and 1:1.[11]

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[12]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the crude linalyl propionate by vacuum distillation to obtain the final product.[11]

Caption: Synthesis workflow for Linalyl Propionate via esterification.

Determination of Physical Properties

1. Boiling Point Determination (Micro Method)

The boiling point is a key indicator of a liquid's purity. A common and efficient method for small sample volumes is the micro boiling point determination.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube[1][13]

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Sample of Linalyl propionate

Procedure:

-

Add a small amount (a few drops) of linalyl propionate to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus slowly.[1]

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, turn off the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][14]

2. Density Measurement

Density is typically measured using a pycnometer or a digital density meter.

Materials and Equipment:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of Linalyl propionate

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with linalyl propionate.

-

Repeat the thermal equilibration, volume adjustment, and weighing process.

-

Calculate the density using the formula: Density = (mass of linalyl propionate) / (volume of pycnometer) (where the volume is determined from the mass and known density of water at the measurement temperature)

3. Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a crucial parameter for the quality control of fragrance and flavor compounds.[15][16]

Materials and Equipment:

-

Constant temperature water bath (to maintain 20°C)

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surface is clean and dry.

-

Using a dropper, place a few drops of linalyl propionate onto the prism of the refractometer.

-

Close the prism and allow the sample to reach the set temperature (20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.[17]

Chemical Property Analysis

1. Solubility Testing

A systematic approach is used to determine the solubility of a compound in various solvents, which can provide insights into its polarity and functional groups.

Materials and Equipment:

-

Test tubes and rack

-

Spatula or dropper

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, diethyl ether[7]

-

Sample of Linalyl propionate

Procedure:

-

Add approximately 0.1 g or 0.2 mL of linalyl propionate to a test tube.

-

Add 3 mL of the first solvent (typically water) in portions, shaking vigorously after each addition.[2]

-

Observe for signs of dissolution, such as the disappearance of the second phase or the formation of Schlieren lines.

-

If the substance is soluble, its behavior in other solvents may be tested. If insoluble, proceed to the next solvent in a logical sequence (e.g., testing for acidic or basic properties with NaOH or HCl if it is water-insoluble).

-

Record the compound as soluble, partially soluble, or insoluble for each solvent tested.

Caption: A general workflow for determining the solubility of an organic compound.

2. Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of volatile compounds like linalyl propionate and identifying any impurities.[18]

Materials and Equipment:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., HP-INNOWax)[6]

-

High-purity carrier gas (e.g., helium, hydrogen, or nitrogen)[18]

-

Autosampler or manual syringe for injection

-

Data acquisition and processing software

-

Sample of Linalyl propionate dissolved in a suitable solvent (e.g., ethanol)

Procedure:

-

Instrument Setup: Set the GC parameters, including inlet temperature, column temperature program, detector temperature, and carrier gas flow rate. A typical temperature program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all components.[6]

-

Sample Preparation: Prepare a dilute solution of linalyl propionate in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The high temperature of the inlet vaporizes the sample.[18]

-

Separation: The vaporized sample is carried through the column by the inert gas. Components of the sample separate based on their boiling points and interactions with the column's stationary phase.[18]

-

Detection: As each component elutes from the column, it is detected by the FID.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The area under each peak is proportional to the concentration of that component. Purity is calculated as the area of the linalyl propionate peak divided by the total area of all peaks, expressed as a percentage.[18]

Caption: Workflow for purity assessment of Linalyl Propionate using Gas Chromatography.

Chemical Stability

The stability of fragrance esters like linalyl propionate is crucial for product shelf-life. Stability testing typically involves subjecting the compound to various environmental stressors.[11][19]

Accelerated Stability Testing:

-

Protocol: Samples are stored at elevated temperatures (e.g., 40-50°C) for several weeks to months.[19]

-

Analysis: Samples are periodically analyzed (e.g., by GC for purity and by sensory evaluation for odor profile) to assess degradation.

Light Exposure Testing:

-

Protocol: The compound is exposed to controlled UV and visible light sources to simulate exposure to sunlight.[11][20]

-

Analysis: Changes in color and chemical composition are monitored over time.

Conclusion

Linalyl propionate is a well-characterized fragrance and flavor compound with a defined set of physical and chemical properties. Its synthesis via esterification is a standard industrial process. The quality and purity of linalyl propionate are reliably assessed using established analytical techniques such as gas chromatography, refractometry, and density measurements. The methodologies and data presented in this guide provide a solid technical foundation for researchers, scientists, and drug development professionals working with this versatile ester.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. agilent.com [agilent.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ScenTree - Linalyl propionate (CAS N° 144-39-8) [scentree.co]

- 9. chemwhat.com [chemwhat.com]

- 10. Linalyl Propionate | Givaudan [givaudan.com]

- 11. iltusa.com [iltusa.com]

- 12. uakron.edu [uakron.edu]

- 13. phillysim.org [phillysim.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. rudolphresearch.com [rudolphresearch.com]

- 16. mt.com [mt.com]

- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 18. oshadhi.co.uk [oshadhi.co.uk]

- 19. certifiedcosmetics.com [certifiedcosmetics.com]

- 20. orchadia.org [orchadia.org]

Linalyl Propionate Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of linalyl propionate (B1217596) in a wide array of organic solvents. Linalyl propionate (C₁₃H₂₂O₂), a monoterpenoid ester, is a key component in the fragrance and flavor industries and sees use in various research and development applications. A clear understanding of its solubility is critical for formulation, quality control, and the development of novel applications. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of key experimental workflows.

Quantitative Solubility Data

The solubility of linalyl propionate has been determined in numerous organic solvents. The following table summarizes this quantitative data, presenting the solubility in grams per liter (g/L) at approximately 25°C, providing a valuable resource for comparative analysis and solvent selection.

| Solvent | Solubility (g/L) |

| Acetone | 920.67 |

| Acetonitrile | 565.94 |

| Benzyl alcohol | 647.93 |

| n-Butanol | 1309.68 |

| sec-Butanol | 1537.7 |

| tert-Butanol | 1959.86 |

| 2-Butoxyethanol | 702.22 |

| n-Butyl acetate | 1225.06 |

| 2-Butanone | 1017.76 |

| Chloroform | 2949.22 |

| Cyclohexane | 714.71 |

| Cyclohexanol | 1559.77 |

| Cyclohexanone | 1698.93 |

| 1,2-Dichlorobenzene | 769.27 |

| 1,2-Dichloroethane | 1125.98 |

| Dichloromethane | 1977.29 |

| Diethyl ether | 1479.86 |

| Diethylene glycol | 606.28 |

| Diisopropyl ether | 649.18 |

| Dimethylformamide (DMF) | 1114.24 |

| Dimethyl sulfoxide (B87167) (DMSO) | 719.8 |

| 1,4-Dioxane | 1762.84 |

| Dipropyl ether | 827.37 |

| Ethanol (B145695) | 1276.36 |

| 2-Ethoxyethanol | 812.88 |

| Ethyl acetate | 1139.27 |

| Ethylbenzene | 742.27 |

| 2-Ethylhexanol | 995.74 |

| Ethylene glycol | 89.61 |

| n-Heptane | 291.74 |

| n-Hexane | 712.78 |

| n-Hexanol | 1701.68 |

| Isobutanol | 1134.25 |

| Isopentanol | 1438.49 |

| Isopropanol | 1310.53 |

| Methanol | 1187.29 |

| 2-Methoxyethanol | 1009.68 |

| Methyl isobutyl ketone (MIBK) | 772.55 |

| Methyl tert-butyl ether (MTBE) | 2103.97 |

| N-Methyl-2-pyrrolidone (NMP) | 1236.13 |

| n-Octanol | 809.19 |

| n-Pentanol | 1172.76 |

| n-Propanol | 1134.22 |

| 2-Propoxyethanol | 1352.95 |

| Propylene (B89431) glycol | 262.3 |

| Tetrahydrofuran (THF) | 2232.28 |

| Toluene | 960.68 |

| o-Xylene | 675.57 |

| m-Xylene | 744.53 |

| p-Xylene | 897.72 |

Qualitative solubility information indicates that linalyl propionate is soluble in alcohol and most fixed oils, slightly soluble in propylene glycol, and insoluble in glycerol[1][2][3][4][5][6]. One source specifies its solubility in ethanol as 1 ml in 7 ml of 70% alcohol and 1 ml in 2 ml of 80% alcohol[1][2][3].

Experimental Protocols

The determination of the solubility of a compound like linalyl propionate in organic solvents typically follows a well-established methodology, such as the shake-flask method. This approach is considered the gold standard for thermodynamic solubility measurements. The general protocol involves the following key steps:

1. Preparation of a Saturated Solution:

-

An excess amount of linalyl propionate is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.

-

The mixture is then agitated at a constant temperature for an extended period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or orbital incubator is typically used for this purpose to provide consistent mixing.

2. Phase Separation:

-

Once equilibrium is achieved, the undissolved excess linalyl propionate must be separated from the saturated solution. This is a critical step to prevent interference with the subsequent concentration analysis.

-

Common methods for phase separation include centrifugation, which pellets the solid material, or filtration through a syringe filter with a pore size small enough to retain the undissolved particles (e.g., 0.45 µm).

3. Quantification of the Dissolved Solute:

-

The concentration of linalyl propionate in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique.

-

Gas Chromatography (GC): Due to the volatile nature of linalyl propionate, GC is a highly effective method for quantification.

-

A calibration curve is first established by preparing a series of standard solutions of linalyl propionate of known concentrations in the solvent of interest.

-

An internal standard may be added to both the standards and the sample to improve accuracy and precision.

-

A small, known volume of the saturated solution is injected into the GC, and the peak area corresponding to linalyl propionate is measured.

-

The concentration in the sample is then calculated by comparing its peak area to the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the quantification of linalyl propionate.

-

Similar to GC, a calibration curve is generated using standard solutions of known concentrations.

-

The saturated solution is appropriately diluted to fall within the linear range of the calibration curve and then injected into the HPLC system.

-

The concentration is determined by comparing the peak area of the analyte in the sample to the standard curve.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of linalyl propionate.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Synthesis Workflow of Linalyl Propionate.

References

- 1. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 2. sciforum.net [sciforum.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. bioassaysys.com [bioassaysys.com]

Spectroscopic Profile of Linalyl Propionate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl propionate (B1217596) (3,7-dimethylocta-1,6-dien-3-yl propanoate) is a naturally occurring monoterpenoid ester widely utilized in the fragrance and flavor industries for its characteristic fresh, floral, and slightly fruity aroma, often associated with bergamot and lavender. Its chemical and olfactory properties are of significant interest in the development of new consumer products and as a standard in quality control. This guide provides a comprehensive overview of the spectroscopic data for linalyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format to facilitate easy reference and comparison, accompanied by detailed experimental protocols for each analytical technique.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl propanoate |

| Synonyms | Linalool propionate, Linalyl propanoate |

| CAS Number | 144-39-8 |

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.32 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 115 °C at 10 mmHg |

| Density | 0.895 g/mL at 25 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for linalyl propionate are summarized below.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.89 | dd | 1H | H-2 |

| 5.16 | d | 1H | H-1a |

| 5.05 | d | 1H | H-1b |

| 5.04 | t | 1H | H-6 |

| 2.22 | q | 2H | -CH₂- (propionate) |

| 2.00 | m | 2H | H-5 |

| 1.95 | m | 2H | H-4 |

| 1.66 | s | 3H | H-8 |

| 1.58 | s | 3H | H-10 |

| 1.45 | s | 3H | H-9 |

| 1.08 | t | 3H | -CH₃ (propionate) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 173.3 | C=O (ester) |

| 144.1 | C-2 |

| 131.7 | C-7 |

| 124.3 | C-6 |

| 112.0 | C-1 |

| 82.8 | C-3 |

| 41.5 | C-4 |

| 27.8 | -CH₂- (propionate) |

| 25.7 | C-10 |

| 22.8 | C-5 |

| 22.7 | C-9 |

| 17.6 | C-8 |

| 9.1 | -CH₃ (propionate) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for linalyl propionate are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1460 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

| 920 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.

| m/z | Relative Intensity (%) | Assignment |

| 93 | 100 | [C₇H₉]⁺ |

| 69 | 60 | [C₅H₉]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

| 57 | 40 | [C₄H₉]⁺ / [C₂H₅CO]⁺ |

| 136 | 35 | [M - C₂H₅COOH]⁺ |

| 81 | 30 | [C₆H₉]⁺ |

| 43 | 25 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sample of linalyl propionate (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: zg30 (30° pulse angle).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

-

Referencing: The residual CHCl₃ signal is set to 7.26 ppm.

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: zgpg30 (power-gated decoupling).

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2.0 s.

-

Acquisition Time: 1.3 s.

-

Spectral Width: 240 ppm.

-

Referencing: The CDCl₃ solvent signal is set to 77.16 ppm.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR).

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.

-

Sample Preparation: A single drop of neat linalyl propionate is placed directly onto the diamond ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

Cleaning: The ATR crystal is cleaned with isopropanol (B130326) and wiped dry with a soft tissue before and after each measurement.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-